Cas no 2227808-38-8 ((2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine)

(2S)-1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine is a chiral amine compound featuring a pyrazole core substituted with a phenyl group and a methyl group at the 1-position. The (2S)-stereochemistry confers enantioselectivity, making it valuable for asymmetric synthesis and pharmaceutical applications. Its structural framework is notable for potential bioactivity, particularly in central nervous system (CNS) targeting due to the amine functionality. The compound’s purity and defined stereochemistry ensure reproducibility in research and development. It serves as a versatile intermediate for designing novel pharmacophores, with applications in medicinal chemistry and drug discovery. Handling requires standard laboratory precautions for amine-containing compounds.
(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine structure
2227808-38-8 structure
Product Name:(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine
CAS No:2227808-38-8
MF:C13H17N3
MW:215.294182538986
CID:5760803
PubChem ID:165853134
Update Time:2025-06-14

(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine
    • 2227808-38-8
    • EN300-1863686
    • Inchi: 1S/C13H17N3/c1-10(14)8-12-9-13(15-16(12)2)11-6-4-3-5-7-11/h3-7,9-10H,8,14H2,1-2H3/t10-/m0/s1
    • InChI Key: HXLXMKUVDHUYEQ-JTQLQIEISA-N
    • SMILES: N1(C)C(=CC(C2C=CC=CC=2)=N1)C[C@H](C)N

Computed Properties

  • Exact Mass: 215.142247555g/mol
  • Monoisotopic Mass: 215.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 43.8Ų

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(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine Related Literature

Additional information on (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine

Comprehensive Overview of (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine (CAS No. 2227808-38-8): Properties, Applications, and Research Insights

The compound (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine, identified by its CAS No. 2227808-38-8, has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This chiral amine derivative, featuring a 1-methyl-3-phenyl-1H-pyrazole core, is a subject of interest for its stereospecific interactions and bioactivity. Researchers and industry professionals frequently search for terms like "synthesis of (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine", "CAS 2227808-38-8 applications", and "chiral amine derivatives in drug discovery", reflecting its relevance in modern chemistry.

Structurally, (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine belongs to the class of pyrazole-containing amines, which are known for their versatility in medicinal chemistry. The (2S) configuration at the chiral center is critical for its biological activity, as enantiopure compounds often exhibit distinct pharmacological profiles. Recent studies highlight its role as a potential intermediate in the synthesis of central nervous system (CNS) targeting agents or enzyme modulators, aligning with trending topics like "precision medicine" and "targeted drug delivery".

From a synthetic perspective, the preparation of CAS No. 2227808-38-8 often involves asymmetric synthesis techniques to ensure high enantiomeric purity. Methods such as chiral resolution or catalyzed asymmetric hydrogenation are commonly explored, addressing the growing demand for "green chemistry approaches" and "sustainable synthesis". These keywords resonate with current industry priorities, including "reducing synthetic waste" and "atom economy".

The pharmacological potential of (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine is underscored by its structural similarity to known bioactive molecules. For instance, the 1H-pyrazole moiety is prevalent in compounds with anti-inflammatory, antidepressant, or neuroprotective properties. This connection fuels searches for "pyrazole derivatives in neurology" and "amine-based therapeutics", topics frequently discussed in academic forums and patent literature.

In addition to its biomedical applications, CAS 2227808-38-8 is investigated for its physicochemical properties, such as solubility, stability, and crystallinity. These characteristics are vital for "formulation development" and "drug delivery optimization", key areas in pharmaceutical sciences. Researchers also examine its metabolic pathways and toxicity profiles, addressing public interest in "safer chemical alternatives" and "ADMET (absorption, distribution, metabolism, excretion, toxicity) studies".

The commercial availability of (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine through specialty chemical suppliers further highlights its industrial relevance. Suppliers often list it under categories like "pharmaceutical intermediates" or "research chemicals", catering to laboratories focused on "high-throughput screening" and "hit-to-lead optimization". This aligns with the rise of "AI-driven drug discovery", where such compounds are screened virtually before experimental validation.

Future research directions for CAS No. 2227808-38-8 may explore its utility in "bioconjugation" or "proteolysis-targeting chimeras (PROTACs)", cutting-edge fields in therapeutics. Its modular structure allows for derivatization, making it a candidate for "fragment-based drug design". These advancements are frequently searched alongside terms like "next-generation therapeutics" and "small molecule modulators", reflecting the compound's adaptability to evolving scientific trends.

In summary, (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine (2227808-38-8) represents a promising scaffold in chemical and pharmaceutical research. Its stereochemistry, synthetic accessibility, and bioactivity potential position it as a valuable entity in addressing contemporary challenges in "drug development" and "material science". As interest grows in "personalized medicine" and "sustainable chemistry", this compound is poised to remain a focal point in innovative research endeavors.

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